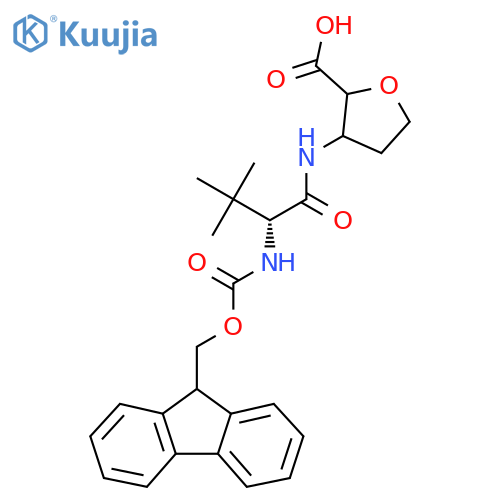

Cas no 2308465-34-9 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid)

2308465-34-9 structure

商品名:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid

- 2308465-34-9

- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid

- EN300-1540456

-

- インチ: 1S/C26H30N2O6/c1-26(2,3)22(23(29)27-20-12-13-33-21(20)24(30)31)28-25(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t20?,21?,22-/m0/s1

- InChIKey: NWPFFECLWNABJB-HRTMPFAESA-N

- ほほえんだ: O1CCC(C1C(=O)O)NC([C@@H](C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 743

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 114Ų

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540456-0.05g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-10.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-5000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1540456-250mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1540456-2.5g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-0.1g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-1.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-50mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1540456-5.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540456-1000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid |

2308465-34-9 | 1000mg |

$3368.0 | 2023-09-26 |

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2308465-34-9 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量